Cas no 946247-63-8 (1-(2-chloro-6-fluorophenyl)methyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

1-(2-chloro-6-fluorophenyl)methyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide
- 1-(2-chloro-6-fluorophenyl)methyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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- インチ: 1S/C21H18ClFN2O3/c1-2-28-15-10-8-14(9-11-15)24-20(26)16-5-4-12-25(21(16)27)13-17-18(22)6-3-7-19(17)23/h3-12H,2,13H2,1H3,(H,24,26)
- InChIKey: WPZGWXJSWOOZRT-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=C(F)C=CC=C2Cl)C=CC=C1C(NC1=CC=C(OCC)C=C1)=O
1-(2-chloro-6-fluorophenyl)methyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2743-0617-20μmol |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946247-63-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2743-0617-40mg |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946247-63-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2743-0617-50mg |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946247-63-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2743-0617-10mg |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946247-63-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2743-0617-20mg |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946247-63-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2743-0617-5μmol |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946247-63-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2743-0617-30mg |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946247-63-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2743-0617-3mg |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946247-63-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2743-0617-5mg |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946247-63-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2743-0617-75mg |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946247-63-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
1-(2-chloro-6-fluorophenyl)methyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
1-(2-chloro-6-fluorophenyl)methyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 946247-63-8 and Product Name: 1-(2-chloro-6-fluorophenyl)methyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
The compound with the CAS number 946247-63-8 and the product name 1-(2-chloro-6-fluorophenyl)methyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a chloro substituent at the 2-position of the phenyl ring and a fluoro atom at the 6-position, along with an ethoxy group on another phenyl ring, contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of novel therapeutic agents. The fluoro atom in this molecule enhances its metabolic stability and binding affinity to biological targets, making it a valuable scaffold for drug design. Additionally, the chloro group serves as a versatile handle for further chemical modifications, allowing researchers to explore diverse structural analogs. The ethoxy group at the 4-position of the phenyl ring introduces additional electronic effects that can influence the compound's pharmacokinetic profile.
The core structure of this compound, featuring a dihydropyridine moiety, is particularly noteworthy. Dihydropyridines are well-known for their role in cardiovascular medicine, where they function as calcium channel blockers. However, modifications to this core scaffold have expanded their utility into other therapeutic areas. The 2-oxo-1,2-dihydropyridine ring system in this compound is predicted to exhibit interesting pharmacological properties due to its ability to interact with various biological targets. This makes it a promising candidate for further investigation in the development of new drugs.
In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are critical steps toward identifying novel therapeutic agents. The product name 1-(2-chloro-6-fluorophenyl)methyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide provides a detailed description of its molecular architecture, which is essential for understanding its chemical behavior and potential biological activity. The systematic nomenclature ensures that researchers can accurately identify and communicate information about this compound.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular modeling studies. These techniques have been instrumental in predicting the binding modes of this compound with various biological targets, including enzymes and receptors. By leveraging these computational tools, researchers can accelerate the drug discovery process and prioritize promising candidates for experimental validation. The structural features of this molecule make it an attractive target for such studies.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies have allowed for more efficient and sustainable approaches to constructing complex molecules like this one. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds with high selectivity and efficiency. These advances in synthetic chemistry have significantly reduced the time and resources required for developing new drug candidates.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about its molecular structure and purity. Additionally, X-ray crystallography may be employed to determine its three-dimensional structure at an atomic level. Such structural insights are crucial for understanding its interactions with biological targets and predicting its pharmacological effects.
In vitro studies are essential for evaluating the potential biological activity of this compound. Initial experiments often focus on assessing its interaction with enzymes or receptors relevant to specific therapeutic areas. For example, if this molecule is being explored as a potential kinase inhibitor or receptor modulator, assays can be designed to measure its binding affinity and inhibitory activity. These studies provide valuable data on whether the compound exhibits promising pharmacological properties that warrant further development.
Preclinical studies are conducted to evaluate the safety and efficacy of promising drug candidates before they can be tested in human trials. These studies typically involve animal models that allow researchers to assess various parameters such as toxicity, pharmacokinetics, and pharmacodynamics. The structural features of this compound make it an interesting candidate for such studies due to its unique chemical profile.
The development of novel therapeutic agents is a complex process that requires collaboration across multiple disciplines within the pharmaceutical industry. Chemists play a crucial role in designing and synthesizing new molecules like this one, while biologists focus on understanding their interactions with biological systems. Pharmacologists integrate these findings to assess their potential therapeutic value from both chemical and biological perspectives.
Regulatory agencies require extensive data on safety and efficacy before approving new drugs for clinical use. This includes preclinical data from animal studies as well as clinical trial results from human subjects. The journey from initial discovery to market approval is long but essential for ensuring that patients receive safe and effective treatments.
The field of pharmaceutical chemistry continues to evolve rapidly due to advances in technology and interdisciplinary collaboration. New synthetic methodologies enable more efficient construction of complex molecules like this one while computational tools help predict their biological activity with greater accuracy than ever before.
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